(2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone
Description
(2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone is a chemical compound with a complex structure that includes an amino group, a chloro group, a fluoro group, and an oxazolidinone ring
Properties
IUPAC Name |
(2-amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-6-4-7(9(13)8(12)5-6)10(15)14-2-1-3-16-14/h4-5H,1-3,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWIKADUSAWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2=C(C(=CC(=C2)Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, such as 2-amino-5-chloro-3-fluorobenzene. This compound can undergo a series of reactions, including nitration, reduction, and cyclization, to introduce the oxazolidinone ring and form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its structure can be modified to create analogs that help researchers understand the relationship between chemical structure and biological function.
Medicine
In medicine, (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone and its derivatives may have potential therapeutic applications. For example, they could be investigated for their antimicrobial or anticancer properties.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. The oxazolidinone ring may also play a role in the compound’s activity by stabilizing its structure and facilitating interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-2’-fluorobenzophenone: This compound shares a similar structure but lacks the oxazolidinone ring.
2-Amino-5-chloro-3-fluorobenzamide: Similar in structure but with an amide group instead of the oxazolidinone ring.
Uniqueness
The presence of the oxazolidinone ring in (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone distinguishes it from other similar compounds. This ring structure can enhance the compound’s stability and influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
